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Octahydrocyclopenta[c]pyrrol-5-amine

Cat. No.: B12935499
M. Wt: 126.20 g/mol
InChI Key: ZTUKAUIYRJDBME-UHFFFAOYSA-N
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Description

Significance of the Octahydrocyclopenta[c]pyrrole (B1584311) Chemical Scaffold in Medicinal and Synthetic Chemistry Research

The pyrrole (B145914) scaffold and its derivatives are fundamental components in a vast array of biologically active molecules and pharmaceutical agents. alliedacademies.orgnih.gov The saturated five-membered pyrrolidine (B122466) ring, a core component of the octahydrocyclopenta[c]pyrrole structure, is particularly valued in drug discovery. nih.gov Its three-dimensional, non-planar structure allows for a more comprehensive exploration of pharmacophore space, which can be crucial for achieving target selectivity and desired biological activity. nih.gov

The octahydrocyclopenta[c]pyrrole framework is a "privileged scaffold," meaning it is a molecular structure that can bind to multiple biological targets. alliedacademies.org This versatility makes it a valuable starting point for the development of new therapeutic agents. researchgate.net Indeed, this scaffold is a key intermediate in the synthesis of several important drugs, including the antiviral medication Telaprevir and the antidiabetic drug Gliclazide. google.com Furthermore, derivatives of octahydrocyclopenta[c]pyrrole have been investigated for their potential as calcium channel blockers, highlighting the broad therapeutic potential of this chemical family. google.com The inherent biological activity and potential for chemical modification make the octahydrocyclopenta[c]pyrrole scaffold a subject of intense research in the quest for novel treatments for a range of diseases. medchemexpress.cn

Historical Development of Synthetic Approaches to Bicyclic Pyrrolidine Derivatives

The synthesis of pyrrolidine rings and their bicyclic analogues has evolved significantly over time, with chemists developing a variety of strategies to construct these important heterocyclic systems. Early laboratory syntheses often involved the treatment of linear precursors, such as the reaction of 4-chlorobutan-1-amine (B1590077) with a strong base to induce cyclization. wikipedia.org

A major advancement in the synthesis of pyrrolidine derivatives was the application of [3+2] cycloaddition reactions. acs.org This method, which involves the reaction of an azomethine ylide with an alkene or alkyne, has proven to be a powerful tool for constructing the five-membered pyrrolidine ring with a high degree of stereoselectivity. acs.orgosaka-u.ac.jp This approach has been widely used to create a diverse range of substituted pyrrolidines. tandfonline.com

Another important strategy that has been developed is intramolecular cyclization. osaka-u.ac.jp This can involve the amination of unsaturated carbon-carbon bonds within a molecule or the insertion of a nitrene species into a C-H bond. osaka-u.ac.jp These methods provide efficient routes to bicyclic pyrrolidines. More recently, researchers have explored novel methods such as the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jp

The use of naturally occurring starting materials, such as the amino acids proline and 4-hydroxyproline, has also been a cornerstone of pyrrolidine synthesis. nih.gov These chiral precursors provide a convenient way to produce enantiomerically pure pyrrolidine-containing molecules. Industrial-scale production of pyrrolidine itself is typically achieved through the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures. wikipedia.org The continuous development of new and more efficient synthetic methodologies remains a key focus of research, driven by the ever-present demand for novel pyrrolidine-based compounds in various fields of science. tandfonline.com

Overview of Research Trends Pertaining to Octahydrocyclopenta[c]pyrrol-5-amine and its Analogues

Current research on this compound and its related compounds is multifaceted, spanning from its application as a crucial building block in pharmaceutical synthesis to the exploration of the fundamental properties of its derivatives. A significant trend is the continued use of the octahydrocyclopenta[c]pyrrole core as a key intermediate in the synthesis of complex drug molecules. google.com Its role in the production of established drugs for hepatitis C and diabetes underscores its industrial relevance. google.com

Beyond its use as an intermediate, there is a growing interest in the intrinsic biological activities of novel octahydrocyclopenta[c]pyrrole analogues. Researchers are actively designing and synthesizing new derivatives to explore their potential in treating a variety of conditions. The investigation of substituted octahydrocyclopenta[c]pyrrol-4-amines as calcium channel blockers is a prime example of this trend, aiming to develop new treatments for cardiovascular and neurological disorders. google.com

Another emerging area of research is the investigation of the physicochemical properties of bicyclic pyrrolidine derivatives. For instance, recent studies have explored the photoluminescent properties of certain bicyclic pyrrolidines, suggesting potential applications in materials science, such as in the development of new fluorescent probes or organic light-emitting diodes (OLEDs). repec.orgresearchgate.netresearchgate.net This line of inquiry highlights a shift towards exploring the utility of this scaffold beyond its traditional role in medicinal chemistry. The ongoing research into this compound and its analogues demonstrates the enduring importance of this chemical entity and its potential to contribute to advancements in both medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B12935499 Octahydrocyclopenta[c]pyrrol-5-amine

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKAUIYRJDBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CNC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Octahydrocyclopenta C Pyrrol 5 Amine Derivatives

Reactions Involving the Amine Functionality

The presence of two amine groups, one secondary within the pyrrolidine (B122466) ring and one primary attached to the cyclopentane (B165970) ring, provides multiple sites for functionalization. The relative reactivity of these amines can be influenced by steric hindrance and electronic effects.

N-Alkylation and Acylation Processes

The amine functionalities in octahydrocyclopenta[c]pyrrol-5-amine derivatives are nucleophilic and readily undergo N-alkylation and N-acylation reactions, which are fundamental processes for introducing a wide variety of substituents.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Common methods utilize alkyl halides, but greener alternatives using alcohols or dialkyl carbonates are increasingly employed. nih.govorganic-chemistry.org For instance, N-alkylation of amines with alcohols can proceed via a "borrowing hydrogen" mechanism, catalyzed by transition metals like Ruthenium(II). organic-chemistry.orgnih.gov This pathway involves the temporary oxidation of the alcohol to an aldehyde, formation of an imine with the amine, and subsequent reduction. Another environmentally benign method uses dimethyl carbonate (DMC) as an alkylating agent, which can selectively methylate amines. nih.gov In the context of related heterocyclic amines, palladium-catalyzed amination reactions are also used to form C-N bonds. nih.gov The regioselectivity of N-alkylation on the octahydrocyclopenta[c]pyrrole (B1584311) scaffold would depend on the specific reagents and reaction conditions used.

N-Acylation: This reaction introduces an acyl group to the amine, typically forming an amide. It is a widely used transformation in organic synthesis, often for installing protecting groups or as a key step in the synthesis of biologically active molecules. nih.gov Traditional reagents like acetyl chloride or acetic anhydride (B1165640) are effective but can be hazardous. nih.gov Milder and safer methods have been developed, such as using acetonitrile (B52724) as the acetylating agent in the presence of a catalyst like alumina (B75360) in continuous-flow systems. nih.gov For more complex acylations, coupling reagents such as cyanuric chloride can be used to facilitate amide bond formation between a carboxylic acid and an amine under microwave irradiation, significantly reducing reaction times. nih.gov The N-acylation of the amine in this compound derivatives is a key step in the synthesis of various compounds, including potential pharmaceutical agents. nih.gov

Table 1: Comparison of N-Alkylation and N-Acylation Methods for Amines.
TransformationReagents/CatalystsKey FeaturesReference
N-AlkylationAlcohols, Ru(II) catalystBorrowing hydrogen mechanism; avoids toxic alkylating agents. organic-chemistry.orgnih.gov
N-MethylationDimethyl Carbonate (DMC), Cu-Zr BNPsEnvironmentally benign; releases methanol (B129727) and CO2 as byproducts. nih.gov
N-AcylationAcetonitrile, AluminaContinuous-flow method; uses a safer acetylating agent. nih.gov
N-AcylationCarboxylic Acids, Cyanuric ChlorideMicrowave-assisted; rapid amide bond formation. nih.gov

Nucleophilic Reactivity in Organic Transformations

The lone pair of electrons on the nitrogen atoms makes the amine functionalities in this compound potent nucleophiles. This reactivity is central to their role in many organic transformations.

The amine group can act as a nucleophile in substitution reactions, such as the SNAr (Nucleophilic Aromatic Substitution) reaction of dichloropyrimidines, where it displaces a halide. researchgate.net The nucleophilicity of amines like pyridoxylamine has been studied to screen for electrophilic compounds. nih.gov In the synthesis of complex molecules, the nucleophilic character of the bicyclic amine core is exploited in palladium-catalyzed reactions. For example, the reaction of a related N-aryl-substituted octahydrocyclopenta[b]pyrrole (B2973046) with aryl bromides can lead to various products through pathways where the nitrogen acts as an intramolecular nucleophile. nih.gov The outcome of these reactions is highly dependent on the catalyst, ligands, and the electronic properties of the substrates. nih.gov This highlights the tunable nucleophilic reactivity of the nitrogen atom within the octahydrocyclopenta[c]pyrrole system.

Transformations of the Octahydrocyclopenta[c]pyrrole Ring System

Beyond the reactivity of the amine groups, the bicyclic carbon-nitrogen framework itself can undergo significant transformations.

Oxidative Reactions

The octahydrocyclopenta[c]pyrrole ring system can be susceptible to oxidation, which can lead to a variety of products, including ring-opened compounds or dearomatized structures. The oxidation of pyrrole (B145914) rings is a known process that can lead to the formation of α,β-unsaturated γ-lactams (pyrrol-2-ones). bath.ac.uk The regioselectivity of such oxidations can be controlled by the reagents used. bath.ac.uk

In a synthetic route towards antagonists of Retinol (B82714) Binding Protein 4, a related N-Boc protected tetrahydroisoindole underwent oxidative cleavage. nih.gov The reaction, promoted by sodium periodate (B1199274) (NaIO4) and ruthenium dioxide hydrate (B1144303) (RuO2·H2O), resulted in the opening of the six-membered ring to form a dicarboxylic acid, which was a key intermediate for constructing the desired octahydrocyclopenta[c]pyrrole core. nih.gov Similarly, the metabolic oxidation of drugs containing a pyrrole ring can lead to ring opening and subsequent rearrangement to form different metabolites. nih.gov These examples suggest that the carbocyclic and heterocyclic portions of the octahydrocyclopenta[c]pyrrole skeleton are susceptible to oxidative cleavage under specific conditions.

Ring Rearrangements and Expansions (e.g., to Octahydrocyclopenta[c]azepine Derivatives)

Ring rearrangements and expansions are transformations that alter the core scaffold of a molecule, often driven by the release of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.com For instance, cyclobutane (B1203170) rings can expand to the more stable cyclopentane ring system. chemistrysteps.comyoutube.com

In the context of pyrrole-containing systems, strain-induced ring expansion has been observed in calix bath.ac.ukpyrrole, a tripyrrolic macrocycle, which rearranges into the larger calix researchgate.netpyrrole. researchgate.net Another relevant transformation is the radical-mediated ring expansion of pyrrolines (obtained from the reduction of electron-deficient pyrroles) into substituted tetrahydropyridines. rsc.org While a direct, documented example of the expansion of the octahydrocyclopenta[c]pyrrole ring to an octahydrocyclopenta[c]azepine derivative was not found in the provided search results, the general principles of ring expansion suggest it could be a plausible transformation under appropriate conditions, likely proceeding through a carbocation or radical intermediate on the cyclopentane ring adjacent to the nitrogen atom. Such a rearrangement would convert the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring fused to the cyclopentane, forming an azepine-like bicyclic system.

Structural Elucidation and Stereochemical Characterization of Octahydrocyclopenta C Pyrrol 5 Amine and Its Analogues

Advanced Spectroscopic Methods for Structure Confirmation (e.g., ¹H NMR, Mass Spectrometry)

The definitive identification of octahydrocyclopenta[c]pyrrol-5-amine and its analogues relies on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

For the parent octahydrocyclopenta[c]pyrrole (B1584311), the protons attached to the carbon atoms adjacent to the nitrogen atom typically appear in the downfield region of the aliphatic spectrum due to the deshielding effect of the nitrogen. The bridgehead protons also have distinct chemical shifts. The introduction of an amine group at the 5-position, as in this compound, further influences the chemical shifts of neighboring protons. The complexity of the spectrum, with overlapping multiplets, often necessitates the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign all proton and carbon signals.

Representative ¹H NMR Data for a cis-fused Octahydrocyclopenta[c]pyrrole Analogue

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-3 (endo)~2.8 - 3.0m-
H-1, H-3 (exo)~3.2 - 3.4m-
H-3a, H-6a (bridgehead)~2.5 - 2.7m-
H-4, H-6 (endo)~1.5 - 1.7m-
H-4, H-6 (exo)~1.8 - 2.0m-
H-5~3.0 - 3.3m-
NH₂~1.5 - 2.5 (broad)s-

Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and specific analogue.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₇H₁₄N₂), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (126.20 g/mol ). Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. whitman.edu

Electron impact (EI) ionization often leads to characteristic fragmentation patterns that can aid in structural confirmation. For cyclic amines, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. whitman.edumiamioh.edu The loss of the largest alkyl group attached to the α-carbon is typically favored. whitman.edu In the case of this compound, fragmentation may involve the loss of various neutral fragments from the bicyclic system.

Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible FragmentFragmentation Pathway
126[C₇H₁₄N₂]⁺Molecular Ion
111[C₇H₁₁N]⁺Loss of NH₃
97[C₆H₉N₂]⁺Loss of C₂H₅
83[C₅H₉N]⁺Loss of CH₂N₂
70[C₄H₈N]⁺Cleavage of the cyclopentane (B165970) ring

Stereochemical Analysis and Isomer Identification (e.g., endo/exo isomers, absolute configuration assignment)

The octahydrocyclopenta[c]pyrrole ring system, also known as 2-azabicyclo[3.3.0]octane, is a cis-fused bicyclic structure. The fusion of the two five-membered rings creates a concave and a convex face, leading to the possibility of endo and exo isomerism for substituents.

Endo/Exo Isomerism

In the context of the octahydrocyclopenta[c]pyrrole skeleton, a substituent at the 5-position is designated as exo if it points away from the pyrrolidine (B122466) ring (towards the "outside" of the V-shape) and endo if it points towards the pyrrolidine ring (towards the "inside" of the V-shape). These two isomers are diastereomers and can, in principle, be separated due to their different physical properties. luc.edu

The stereochemical outcome of synthetic routes leading to these compounds often dictates the predominant isomer. For instance, in reactions involving the reduction of a carbonyl group at the 5-position, the approach of the hydride reagent from the less sterically hindered face will determine the stereochemistry of the resulting alcohol, which can then be converted to the amine. The relative stability of the endo and exo isomers can be influenced by steric interactions and intramolecular hydrogen bonding.

The differentiation between endo and exo isomers can be achieved through NMR spectroscopy, particularly by analyzing Nuclear Overhauser Effect (NOE) data. NOE enhancements are observed between protons that are close in space. For example, an NOE between a proton on the substituent at C-5 and the endo protons on the bicyclic framework would suggest an endo configuration for the substituent. In some cases, the anisotropic effect of a substituent can cause significant upfield or downfield shifts of nearby protons, aiding in the stereochemical assignment. acs.org

Absolute Configuration Assignment

This compound possesses multiple chiral centers (C-3a, C-5, and C-6a). Therefore, it can exist as different enantiomers and diastereomers. The specific stereoisomer is often designated using the Cahn-Ingold-Prelog (CIP) priority rules (e.g., (3aR, 5S, 6aS)). The synthesis of a specific enantiomer typically requires the use of chiral starting materials or chiral catalysts. researchgate.net

The absolute configuration of a chiral analogue can be unequivocally determined by X-ray crystallography if a suitable single crystal can be obtained. acs.org Alternatively, chiroptical methods such as circular dichroism (CD) spectroscopy can be used to assign the absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical calculations. nih.gov

Conformational Studies of the Bicyclic Ring System

The bicyclic octahydrocyclopenta[c]pyrrole system is not rigid and can adopt several conformations. The five-membered rings in this system are flexible and can undergo pseudorotation, similar to cyclopentane. The most common conformations for a five-membered ring are the envelope and twist (or half-chair) forms.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to investigate the relative energies of different conformations and to predict the most stable geometries. benthamdirect.combiomedres.us These studies can provide insights into the puckering of the rings and the preferred orientation of substituents. For instance, a substituent may favor a pseudo-equatorial or pseudo-axial orientation to minimize steric strain.

Experimental evidence for the conformational preferences can be obtained from NMR spectroscopy. The analysis of coupling constants between vicinal protons can provide information about the dihedral angles and thus the ring pucker. NOE data can also be used to establish through-space proximities that are consistent with a particular conformation. acs.org In some substituted analogues, the interconversion between different conformations may be slow enough on the NMR timescale to allow for the observation of distinct sets of signals for each conformer. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-receptor interactions.

Similarly, molecular docking has been employed to investigate the interaction of fused 1H-pyrrole and pyrrolopyrimidine derivatives with protein kinases like EGFR and CDK2, which are implicated in cancer. nih.gov These studies help in rationalizing the structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov

The general process of a molecular docking analysis for a compound like octahydrocyclopenta[c]pyrrol-5-amine would involve:

Preparation of the 3D structure of the ligand (this compound) and the target protein.

Identification of the binding site or active site on the protein.

Using a docking program (e.g., AutoDock, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.

Scoring the generated poses based on a scoring function that estimates the binding affinity.

The results of such an analysis would provide a binding score and a predicted binding mode, illustrating the specific amino acid residues involved in the interaction.

Table 1: Illustrative Molecular Docking Data for Related Pyrrole (B145914) Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
Pyrrolyl HydrazonesEnoyl ACP ReductaseTyr158, NAD+-7.5 to -9.2 researchgate.net
Fused 1H-PyrrolesEGFRMet793, Leu718Not specified nih.gov
Pyrrole-BenzimidazolesNot SpecifiedNot SpecifiedNot specified nih.gov

This table is illustrative and based on studies of related pyrrole derivatives, not this compound itself.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.comescholarship.org This method is used to study the conformational changes, stability of ligand-protein complexes, and the influence of solvent on molecular behavior. mdpi.com

Specific MD simulation studies on this compound are not documented in the reviewed literature. However, research on other bicyclic pyrrolidine (B122466) systems demonstrates the power of this technique. For example, MD simulations of a bicyclic pyrrolidine-isoxazoline γ-amino acid were used to study its ability to stabilize specific peptide conformations. frontiersin.org The simulations, performed in explicit solvent, provided insights into the conformational preferences and the stability of the scaffold. frontiersin.org

An MD simulation of this compound, either alone in solution or in complex with a target protein, would involve:

Setting up the initial system with the molecule(s) of interest and solvent molecules.

Assigning a force field that describes the potential energy of the system.

Solving Newton's equations of motion for each atom in the system over a certain period, typically nanoseconds to microseconds.

Analyzing the resulting trajectory to understand the dynamic properties of the molecule.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions over time.

Table 2: Parameters from a Hypothetical Molecular Dynamics Simulation

Simulation ParameterDescriptionPotential Insight for this compound
RMSD of backbone atomsMeasures the average deviation of the molecule's backbone from a reference structure.Provides information on the conformational stability of the bicyclic ring system.
RMSF of side chainsMeasures the fluctuation of individual atoms or groups around their average position.Indicates the flexibility of the amine group and other substituents.
Hydrogen bond analysisTracks the formation and breaking of hydrogen bonds between the ligand and target or solvent.Elucidates the role of the amine and pyrrolidine nitrogen in molecular interactions.
Free energy calculationsEstimates the binding free energy of the ligand to its target.Offers a more accurate prediction of binding affinity compared to docking scores.

This table is a hypothetical representation of what an MD simulation could reveal about the target compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Bicyclic Scaffolds (e.g., octahydrocyclopenta[b]pyrrole (B2973046) derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are then used to predict the activity of new, unsynthesized compounds.

While no specific QSAR models for this compound were found, studies on related bicyclic systems, such as octahydropyrazino[2',1':6,1]pyrido[3,4-b]indoles, have been conducted. nih.gov In a QSAR study of these neuroleptic agents, various molecular descriptors (e.g., hydrophobicity, electronic properties, and steric parameters) were correlated with their biological activity. nih.gov The resulting models showed good predictive power, indicating that properties like hydrophobicity and molecular shape are important for the activity of these compounds. nih.gov

A QSAR study involving this compound and its derivatives would typically follow these steps:

Assembling a dataset of compounds with known biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the activity.

Validating the model to ensure its predictive ability.

Table 3: Common Descriptors in QSAR and Their Relevance

Descriptor TypeExampleRelevance to this compound
ElectronicDipole moment, Partial chargesInfluence on electrostatic interactions with the target.
StericMolecular volume, Surface areaDetermines the fit of the molecule into the binding pocket.
HydrophobicLogPAffects membrane permeability and hydrophobic interactions.
TopologicalConnectivity indicesEncodes information about the branching and shape of the molecule.

Electronic Structure Calculations for Reactivity Predictions and Molecular Orbital Analysis

Electronic structure calculations, often based on density functional theory (DFT), provide detailed information about the electron distribution in a molecule. researchgate.netnih.gov This information can be used to predict chemical reactivity, analyze chemical bonds, and interpret spectroscopic data. nih.gov

Specific electronic structure calculations for this compound were not found in the surveyed literature. However, DFT studies on the parent pyrrole molecule and its complexes have been performed to understand their stability, hydrogen bonding capabilities, and electronic properties. researchgate.net These studies calculate properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule.

For this compound, DFT calculations could reveal:

The charge distribution and electrostatic potential, highlighting the most likely sites for electrophilic and nucleophilic attack.

The energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in chemical reactions.

The relative energies of different stereoisomers and conformers.

Table 4: Hypothetical DFT-Calculated Properties for this compound

PropertyDescriptionPredicted Significance
HOMO EnergyEnergy of the highest occupied molecular orbital.Related to the ability to donate electrons; likely localized on the nitrogen atoms.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Related to the ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity.
Electrostatic Potential MapA visual representation of the charge distribution.Would show negative potential around the nitrogen atoms, indicating sites for protonation or hydrogen bonding.

This table presents hypothetical properties that could be determined through DFT calculations.

Applications of Octahydrocyclopenta C Pyrrol 5 Amine and Its Analogues in Chemical Research

Development of Pharmacologically Active Agents

The inherent structural rigidity and stereochemical complexity of the octahydrocyclopenta[c]pyrrole (B1584311) core make it an attractive starting point for the synthesis of targeted therapies. Researchers have successfully functionalized this scaffold to create analogues with high affinity and selectivity for a variety of biological targets.

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonists (e.g., M4 selectivity)

The muscarinic acetylcholine M4 receptor (mAChR M4) is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The development of selective M4 antagonists is a promising therapeutic strategy. In this context, derivatives of octahydrocyclopenta[c]pyrrol-5-amine have been identified as potent antagonists of the M4 receptor. Specifically, compounds incorporating a 6-((octahydrocyclopenta[c]pyrrol-5-yl)amino)pyridazin-3-yl moiety substituted with pyridinones, pyrimidinones, or pyridazinones have been disclosed as effective M4 antagonists. nih.gov These compounds leverage the rigid bicyclic core of this compound to achieve the desired orientation and interaction with the receptor's binding site.

Table 1: Examples of this compound Derivatives as M4 Muscarinic Acetylcholine Receptor Antagonists

Compound StructureMoietyTargetReference
6-((octahydrocyclopenta[c]pyrrol-5-yl)amino)pyridazin-3-yl-substituted pyridinonesPyridinoneM4 Muscarinic Acetylcholine Receptor nih.gov
6-((octahydrocyclopenta[c]pyrrol-5-yl)amino)pyridazin-3-yl-substituted pyrimidinonesPyrimidinoneM4 Muscarinic Acetylcholine Receptor nih.gov
6-((octahydrocyclopenta[c]pyrrol-5-yl)amino)pyridazin-3-yl-substituted pyridazinonesPyridazinoneM4 Muscarinic Acetylcholine Receptor nih.gov

Retinol (B82714) Binding Protein 4 (RBP4) Antagonists

Retinol Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. Elevated levels of RBP4 have been linked to various metabolic and ocular diseases. Antagonizing the interaction between RBP4 and its binding partner, transthyretin (TTR), is a validated strategy to lower circulating RBP4 levels. Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues have been developed as potent RBP4 antagonists. One notable example, BPN-14136, incorporates a pyrimidine-4-carboxylic acid appended to the octahydrocyclopenta[c]pyrrolo core and has demonstrated excellent in vitro RBP4-binding potency and robust antagonism of the retinol-dependent RBP4-TTR interaction. The design of these antagonists relies on the bicyclic scaffold to properly position the appended functionalities within the RBP4 binding pocket.

Table 2: In Vitro Activity of an Octahydrocyclopenta[c]pyrrolo-based RBP4 Antagonist

CompoundCore ScaffoldAppended MoietyIn Vitro Activity
BPN-14136Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrroloPyrimidine-4-carboxylic acidPotent RBP4-binding and antagonism of RBP4-TTR interaction

Triple Reuptake Inhibitors (TRIs) for Monoamine Neurotransmitter Transporters (SERT, NET, DAT)

Triple reuptake inhibitors (TRIs) that simultaneously block the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters are being investigated as next-generation antidepressants with potentially broader efficacy. The octahydrocyclopenta[c]pyrrole framework has been successfully employed to create potent TRIs. Specifically, 3-aryl octahydrocyclopenta[c]pyrrole analogues have been synthesized and characterized, demonstrating high affinity for all three monoamine transporters. The rigid bicyclic core helps to orient the aryl substituent in a manner that allows for effective interaction with the binding sites of SERT, NET, and DAT.

Table 3: Pharmacological Profile of a 3-Aryl Octahydrocyclopenta[c]pyrrole Analogue as a Triple Reuptake Inhibitor

Compound ClassTarget TransportersExample Ki Values (nM)
3-Aryl octahydrocyclopenta[c]pyrrole analoguesSERT, NET, DATNET: 29.3, SERT: 14.7, DAT: 59.3

Histone-Lysine N-Methyltransferase DOT1L Inhibitors

The histone methyltransferase DOT1L is a crucial enzyme involved in the regulation of gene expression and has been identified as a therapeutic target in certain types of leukemia. While the broader class of pyrrole-containing compounds has been explored for the development of various enzyme inhibitors, specific examples of DOT1L inhibitors based on the this compound scaffold are not prominently featured in the reviewed scientific literature. Current research on DOT1L inhibitors has largely focused on adenosine-based and other non-nucleosidic scaffolds.

Antimicrobial Agents (e.g., Oxazolidinone-Class Derivatives with Antitubercular and Antibacterial Activity)

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The octahydrocyclopenta[c]pyrrole moiety has been incorporated into the structure of oxazolidinone-class antibiotics to enhance their activity. A series of novel oxazolidinones bearing a 5-substituted octahydrocyclopenta[c]pyrrol-2-yl moiety have been synthesized and evaluated for their in vitro antimicrobial activity against Mycobacterium tuberculosis and other clinically important bacteria. Notably, the endo-alcohol (2a) and exo-alcohol (2b) derivatives displayed potent inhibitory activity against M. tuberculosis H37Rv, surpassing the efficacy of the established drug, linezolid. medchemexpress.com These analogues also exhibited significant activity against resistant Gram-positive strains, including linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 4: Antitubercular Activity of Octahydrocyclopenta[c]pyrrol-2-yl-Substituted Oxazolidinones

CompoundDescriptionMIC against M. tuberculosis H37Rv (µg/mL)
endo-alcohol 2aOxazolidinone with endo-alcohol on the octahydrocyclopenta[c]pyrrole ringPotent, superior to linezolid
exo-alcohol 2bOxazolidinone with exo-alcohol on the octahydrocyclopenta[c]pyrrole ringPotent, superior to linezolid
LinezolidReference drug-

Tyrosine Kinase Inhibitors (e.g., EGFR, ErbB2, KDR)

Tyrosine kinases, such as the epidermal growth factor receptor (EGFR), ErbB2, and vascular endothelial growth factor receptor (KDR), are critical regulators of cell signaling and are well-established targets in cancer therapy. The pyrrole (B145914) ring is a common feature in many kinase inhibitors. However, a specific and detailed account of this compound derivatives as inhibitors of EGFR, ErbB2, or KDR is not extensively documented in the current body of scientific literature. The focus of kinase inhibitor development has often been on other heterocyclic systems, such as pyrrolotriazines and pyrimidines.

Arginase Inhibitors

Arginase is a metalloenzyme that plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.gov In certain disease states, such as cancer and cardiovascular diseases, the abnormal expression of arginase can deplete L-arginine, which is also a substrate for nitric oxide synthase (iNOS). nih.govgd3services.com This depletion can impair immune responses and endothelial function. gd3services.commdpi.com Consequently, the development of arginase inhibitors is an active area of research.

Derivatives of octahydrocyclopenta[c]pyrrole have emerged as a distinct and potent class of arginase inhibitors. mdpi.comnih.gov These compounds often incorporate a boronic acid moiety, which is crucial for interacting with the manganese-containing active site of the enzyme. mdpi.com The bicyclic octahydrocyclopenta[c]pyrrole core serves to constrain the conformation of the inhibitor, potentially reducing the entropic penalty of binding and providing a scaffold for introducing additional substituents that can form favorable interactions within the active site. gd3services.comnih.gov

Research by pharmaceutical companies has led to the development of highly potent inhibitors based on this scaffold. For instance, a range of bicyclic boronic acid derivatives have been synthesized, with some compounds exhibiting significant inhibitory activity against human arginase-1 (hARG-1). mdpi.comnih.gov The synthesis of these complex inhibitors often starts from a protected octahydrocyclopenta[c]pyrrole core, which is then elaborated through multiple synthetic steps. mdpi.comnih.gov

Table 1: Inhibitory Activity of Octahydrocyclopenta[c]pyrrole Analogues against hARG-1

CompoundStructureIC50 (hARG-1)Assay Type
Compound 60 ((3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2-(1-chloro-3-hydroxypropan-2-yl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid)Bicyclic boronic acid derivative< 100 nMNot Specified
Compound 61 ((1S,2S,3aR,4S,5S,6aS)-2-amino-1-(3-boronopropyl)-4-fluoro-5-(methylamino)octahydropentalene-2-carboxylic acid)Bicyclic boronic acid derivative6.9 nMThioornithine Generating Assay (TOGA)

Data sourced from a 2025 review on arginase inhibitors. mdpi.comnih.gov

Modulators of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They are involved in a variety of physiological processes, including cognitive function, attention, and memory. nih.gov The modulation of nAChRs is a key strategy for the development of therapeutics for neurological and psychiatric disorders.

Analogues of anabaseine, a natural alkaloid, are known to act as modulators of nAChRs. nih.gov While the direct application of this compound itself as a modulator of nAChRs is not extensively documented in publicly available literature, its structural features are relevant to the design of nAChR ligands. The development of selective nAChR modulators often involves the use of conformationally restricted amine scaffolds to achieve specificity for different receptor subtypes. For example, the α5 subunit of the nAChR has been shown to be critical for attentional performance and powerfully enhances nicotinic currents. nih.gov The rigid bicyclic structure of octahydrocyclopenta[c]pyrrole could serve as a platform for designing novel ligands that target specific nAChR subtypes, such as those containing the α5 subunit.

Role as Key Synthetic Intermediates

The octahydrocyclopenta[c]pyrrole core is a valuable intermediate in the synthesis of several commercially significant pharmaceutical agents. google.com Its utility stems from its defined stereochemistry and the ability to be functionalized at different positions, providing a reliable building block for the construction of more complex molecules.

Intermediates in Antidiabetic Drug Synthesis (e.g., Gliclazide)

Octahydrocyclopenta[c]pyrrole is a crucial intermediate in the synthesis of Gliclazide, an oral antidiabetic agent belonging to the second generation of sulfonylureas. google.comresearchgate.net Gliclazide is used to lower blood sugar in patients with type 2 diabetes. researchgate.netresearchgate.net The synthesis of Gliclazide involves the use of hexahydrocyclopenta[c]pyrrol-2-amine, a derivative of octahydrocyclopenta[c]pyrrole, as a key intermediate. researchgate.net

One synthetic route to Gliclazide starts with cyclopentane-1,2-dicarboxylic anhydride (B1165640), which is reacted with hydrazine (B178648) hydrate (B1144303) to form N-aminocyclopentane-1,2-dicarboximide. researchgate.net This intermediate is then reduced to yield hexahydrocyclopenta[c]pyrrol-2-amine. Finally, condensation of this amine intermediate with p-toluenesulfonyl urea generates Gliclazide. researchgate.net Another patented method describes the preparation of the intermediate 2-amino-octahydrocyclopenta[c]pyrrole from octahydrocyclopenta[c]pyrrole through nitrosation and subsequent reduction. google.com

Building Blocks for Alkaloids and Other Complex Natural Product Analogues

The synthesis of alkaloids and other complex natural products often relies on the use of versatile chiral building blocks to construct intricate molecular architectures. nih.gov The rigid, fused-ring system of octahydrocyclopenta[c]pyrrole makes it an attractive starting material for the synthesis of natural product analogues. Pyrrole alkaloids, in particular, represent a diverse class of natural products with a wide range of biological activities. mdpi.com

While specific examples of this compound being directly used in the total synthesis of a known natural alkaloid are not prominent in the reviewed literature, its structural motif is relevant. The development of enantioselective methods for producing chiral amines is a significant challenge in organic synthesis, with engineered amine oxidases being one approach to creating valuable building blocks for alkaloids. nih.gov The octahydrocyclopenta[c]pyrrole framework can be considered a constrained proline analogue, and such bicyclic proline derivatives are instrumental in creating potent bioactive compounds. nih.gov The synthesis of diverse libraries of natural product analogues can be achieved using common starting materials, and amino-functionalized scaffolds are valuable in this diversity-oriented synthesis approach. mdpi.com

Integration into Diverse Chemical Libraries for High-Throughput Screening and Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a biological target to identify potential drug leads. nih.govyu.edu The success of an HTS campaign is highly dependent on the quality and diversity of the chemical library being screened. nih.gov

This compound and its derivatives are valuable components for constructing diverse chemical libraries. The inclusion of scaffolds with three-dimensional complexity, such as the rigid bicyclic system of octahydrocyclopenta[c]pyrrole, is increasingly recognized as a way to access novel chemical space and identify hits with more favorable drug-like properties compared to flat, aromatic compounds.

The process of lead identification involves several stages, including data analysis, property annotation, and substructure sorting to prioritize promising hits. nih.gov Chemical libraries are often built around a core scaffold, which is then decorated with a variety of functional groups to generate a collection of related but distinct molecules. scienceintheclassroom.org The octahydrocyclopenta[c]pyrrole core, with its amine functionality, provides a convenient attachment point for diversification, allowing for the creation of a library of compounds with a wide range of chemical and physical properties. This approach enables the exploration of structure-activity relationships and the optimization of initial hits into potent and selective lead compounds.

Emerging Research Directions and Future Outlook

Innovations in Green Chemistry Approaches for Synthesis of Octahydrocyclopenta[c]pyrrol-5-amine

The synthesis of complex heterocyclic amines is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. For the this compound scaffold, emerging research focuses on moving away from traditional, often harsh, synthetic methods toward more environmentally benign alternatives.

Key innovations include:

Biocatalysis : The use of enzymes, such as imine reductases (IREDs) and transaminases, offers a highly selective and sustainable route for producing chiral amines. acs.orgmanchester.ac.uk These enzymatic processes operate under mild conditions, typically in aqueous solutions, which reduces waste and improves operational safety. acs.org Biocatalytic methods are particularly advantageous for creating specific stereoisomers of the bicyclic amine, a critical factor for pharmacological activity. researchgate.netresearchgate.net The development of novel IREDs and their application in cascade reactions is an area of active investigation for synthesizing complex heterocyclic amines. acs.orgmanchester.ac.uk

Flow Chemistry : Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) by offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. nih.govpolimi.it For the synthesis of privileged scaffolds like bicyclic amines, flow reactors can enable multi-step transformations more efficiently and sustainably. rsc.org This technology allows for the safe handling of reactive intermediates and can be combined with other enabling technologies like microwave irradiation or photochemistry to improve yields and reduce reaction times. acs.org The transition from batch to flow processes for key synthetic steps is a major trend in pharmaceutical manufacturing. polimi.it

Sustainable Catalysis : Research is ongoing into the development of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. researchgate.net This includes using catalysts based on abundant metals or even organocatalysts, which avoid the toxicity and cost associated with heavy metals. bohrium.com The reductive amination of bio-derived platform chemicals, such as levulinic acid, to form pyrrolidone structures showcases a pathway for creating amine derivatives from renewable resources, a strategy that could be adapted for precursors to the this compound scaffold. researchgate.netosti.govdntb.gov.ua

Multi-Parametric Optimization in Rational Drug Design Based on the Scaffold

A successful drug must possess a delicate balance of multiple properties, including potency, selectivity, and a favorable Absorption, Distribution, Metabolism, and Elimination (ADME) profile. optibrium.comnih.gov Multi-Parametric Optimization (MPO) has emerged as a critical strategy in rational drug design to simultaneously refine these often-conflicting characteristics. optibrium.com When designing novel therapeutics based on the this compound scaffold, MPO approaches are essential for identifying high-quality clinical candidates.

Table 1: Illustrative MPO Parameters for an this compound Derivative

Parameter CategorySpecific ParameterObjectiveRationale
PharmacodynamicsTarget Potency (IC₅₀/EC₅₀)Maximize (Low Value)Ensure efficacy at the primary biological target.
PharmacodynamicsSelectivity vs. Off-TargetsMaximizeMinimize potential side effects by avoiding unintended interactions.
PharmacokineticsAqueous SolubilityOptimizeCrucial for absorption and formulation.
PharmacokineticsMembrane PermeabilityOptimizeRequired for absorption and reaching intracellular targets.
PharmacokineticsMetabolic Stability (e.g., Microsomal)MaximizeEnsure sufficient half-life and duration of action.
SafetyhERG InhibitionMinimizeAvoid risk of cardiac arrhythmia.
SafetyCytotoxicityMinimizeEnsure the compound is not toxic to cells.

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Derivatives

The rigid bicyclic structure of this compound makes it a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. rsc.org While its use in certain therapeutic areas may be established, emerging research is focused on exploring novel applications for its derivatives. The conformational rigidity can help in displacing "structural water" molecules in binding pockets, a strategy of growing interest in inhibitor design.

Potential new therapeutic areas and targets being investigated for bicyclic amine scaffolds include:

Central Nervous System (CNS) Disorders : The three-dimensional shape of bicyclic amines is well-suited for interaction with CNS targets like G-protein coupled receptors (GPCRs) and ion channels. mykhailiukchem.org For CNS drug design, properties like blood-brain barrier (BBB) permeability are critical, and the scaffold can be modified to optimize this parameter. chemrxiv.org

Enzyme Inhibitors : The scaffold is present in inhibitors of various enzymes. For instance, bicyclic nitrogen heterocycles have been investigated as inhibitors of phosphodiesterase 4 (PDE4), which is a target for inflammatory diseases. mdpi.com The rigid framework allows for precise positioning of functional groups to interact with catalytic residues in an enzyme's active site.

Antiviral and Antibacterial Agents : The search for new antimicrobial agents is a global health priority. Privileged structures like bicyclic amines are being explored for their potential to inhibit key viral or bacterial proteins. mykhailiukchem.org For example, the related pyrrolidine (B122466) ring is a core component of various antibacterial compounds. rdd.edu.iq

Combination Therapies : Advanced computational models are being developed to predict the synergistic effects of multiple drugs. oup.com Derivatives of the this compound scaffold could be explored as components of higher-order combination therapies, where they may enhance the efficacy of existing drugs.

Advanced Characterization Techniques for Complex this compound Derivatives

As increasingly complex derivatives of the this compound scaffold are synthesized, their structural elucidation requires sophisticated analytical techniques. The fixed, non-planar geometry and the presence of multiple stereocenters necessitate methods that can provide detailed three-dimensional structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond standard 1D ¹H and ¹³C NMR, advanced 2D NMR techniques are indispensable.

NOESY/ROESY : These experiments are crucial for determining the stereochemistry and conformation of the bicyclic system by measuring through-space correlations between protons. frontiersin.org

HSQC/HMBC : These are used to definitively assign proton and carbon signals, which can be challenging in complex spin systems.

Conformational studies using NMR can reveal the preferred puckering of the cyclopentane (B165970) and pyrrolidine rings (e.g., Cγ-endo vs. Cγ-exo), which directly impacts biological activity. frontiersin.orgresearchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) is particularly powerful for structural characterization. catbull.com By analyzing the fragmentation patterns of the parent ion, researchers can deduce the connectivity of the molecule and the nature of its substituents. This technique is a powerful tool for distinguishing between isomers. catbull.com

Synergistic Application of Computational and Experimental Methods in Scaffold Design and Optimization

The modern drug discovery process relies heavily on the synergy between computational (in silico) and experimental (in vitro and in vivo) methods. nih.govjddhs.com This integrated approach accelerates the identification and optimization of lead compounds, making the process more efficient and cost-effective. nih.govjddhs.com For a scaffold like this compound, this iterative cycle is fundamental to unlocking its full therapeutic potential.

The workflow typically involves:

Computational Design : The process often begins with in silico techniques like molecular docking, pharmacophore modeling, or machine learning to screen virtual libraries of derivatives against a biological target. jddhs.comresearchgate.net This helps prioritize which compounds to synthesize.

Synthesis and Experimental Validation : The most promising candidates identified computationally are then synthesized. nih.gov These compounds undergo in vitro assays to measure their actual biological activity and properties (e.g., potency, selectivity, metabolic stability). nih.govmdpi.com

Iterative Feedback Loop : The experimental data is then used to refine the computational models. nih.gov This feedback loop, where experimental results inform the next round of computational design, is a cornerstone of modern drug discovery. jddhs.com This synergy between data-driven machine learning and physics-based modeling leads to more robust and reliable predictions. nih.govresearchgate.net

Table 2: The Integrated Computational-Experimental Workflow in Drug Discovery

PhaseMethodsObjective
1. In Silico Design &amp; PrioritizationMolecular Docking, Virtual Screening, QSAR, Machine LearningIdentify and prioritize novel derivatives with predicted high affinity and good ADMET properties.
2. Chemical SynthesisOrganic Synthesis (e.g., Flow Chemistry, Biocatalysis)Synthesize the prioritized compounds for experimental testing.
3. In Vitro Experimental TestingBiochemical Assays, Cell-Based Assays, ADME panelsValidate computational predictions and measure actual potency, selectivity, and pharmacokinetic properties.
4. Data Analysis &amp; Model RefinementStructure-Activity Relationship (SAR) AnalysisAnalyze experimental results to understand what structural features drive activity and feed insights back to refine computational models for the next design cycle.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.